molecular formula C16H17NO5 B5470699 2-(2-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide

2-(2-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B5470699
M. Wt: 303.31 g/mol
InChI Key: CMVGMNBRXVBTKV-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group, a formyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Ethoxy-Formylphenoxy Intermediate: The starting material, 2-ethoxyphenol, undergoes formylation to introduce the formyl group at the 4-position.

    Coupling with Furan-2-ylmethylamine: The intermediate is then reacted with furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-(furan-2-ylmethyl)acetamide.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N-(furan-2-ylmethyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The furan ring may also interact with biological membranes, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-ethoxy-4-formylphenoxy)acetamide: Lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)acetamide: Lacks the ethoxy and formyl groups.

Uniqueness

2-(2-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-2-20-15-8-12(10-18)5-6-14(15)22-11-16(19)17-9-13-4-3-7-21-13/h3-8,10H,2,9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVGMNBRXVBTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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